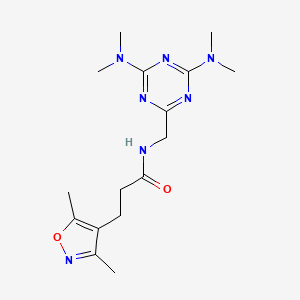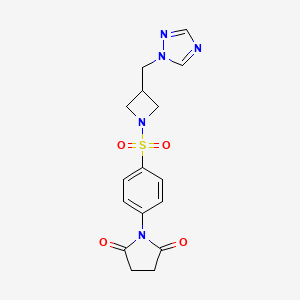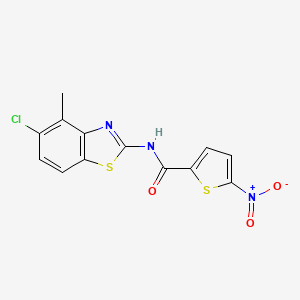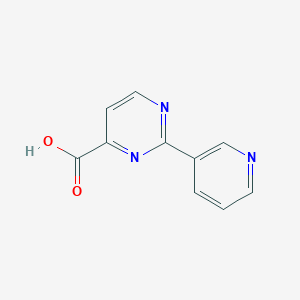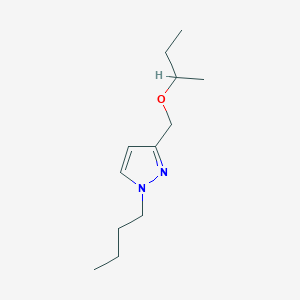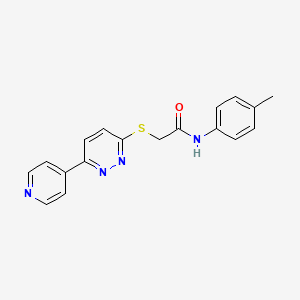![molecular formula C18H22N2O B3009231 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone CAS No. 353276-76-3](/img/structure/B3009231.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone, also known as ANE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ANE belongs to a class of compounds known as amine ketones and has a unique chemical structure that makes it a promising candidate for various biomedical applications.
Mechanism Of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has also been shown to improve mitochondrial function and enhance the production of ATP, the energy currency of cells.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone is its unique chemical structure, which makes it a promising candidate for various biomedical applications. 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has also been shown to have low toxicity in animal studies. However, one of the limitations of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone. One potential direction is the development of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone analogs with improved solubility and bioavailability. Another direction is the study of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the potential use of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone involves the reaction between 1-(4-chlorobenzyl)-4-methylpiperidine and 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone as a white crystalline powder, which can be purified using column chromatography.
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-13-14-8-10-20(11-9-14)18(21)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14H,8-13,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFJDRLNCOILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)

![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3009151.png)
